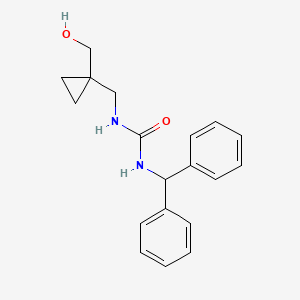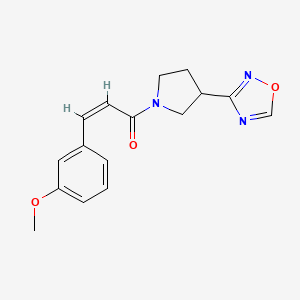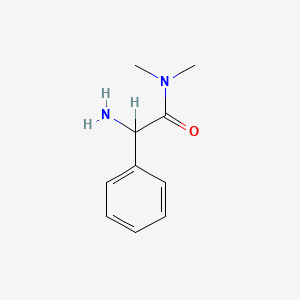![molecular formula C21H29N7O2S2 B2371795 N-[[4-ethyl-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide CAS No. 476438-69-4](/img/structure/B2371795.png)
N-[[4-ethyl-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4-Thiadiazoles and triazoles are classes of compounds that have been studied for their wide range of biological activities, such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial properties . They are often used as scaffolds in medicinal chemistry due to their diverse activities .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives often involves the reaction of hydrazides with isothiocyanates via sequential oxidation and P(NMe2)3-mediated annulation reactions . The characterization of synthesized compounds is usually done by spectral analysis .
Molecular Structure Analysis
The molecular structure of a compound is responsible for its various pharmacological activities. Heterocyclic moieties like 1,3,4-thiadiazoles and triazoles often have diverse activities .
Chemical Reactions Analysis
1,3,4-Thiadiazoles can undergo a variety of chemical reactions. For example, they can react with hydrazonoyl halides to form various nitrogen, oxygen, sulfur, and selenium containing compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,4-thiadiazoles and triazoles can be analyzed using various techniques such as 1H NMR, 13C NMR, IR, MS, and elemental analysis .
Aplicaciones Científicas De Investigación
Quantum Theory of Atoms-in-Molecules (QTAIM) Analysis
A study on adamantane-1,3,4-thiadiazole hybrids explored the nature of noncovalent interactions using QTAIM analysis. These compounds showed significant intermolecular interaction energies, with the N–H⋯N hydrogen bond being notably strong among other noncovalent interactions, highlighting the role of these interactions in crystal stabilization (El-Emam et al., 2020).
Synthesis and Properties
Research on ethyl [(adamantan-1-yl)alkylene(phenylene)amino]oxoacetates and related compounds revealed a method for their synthesis, offering yields between 18-87%. This indicates a broad scope for creating various derivatives with potential biological activities (D’yachenko et al., 2019).
Antimicrobial and Anti-inflammatory Activity
Several adamantane derivatives have been synthesized with observed antimicrobial and anti-inflammatory activities. For instance, compounds with 1,3,4-thiadiazole and triazole moieties showed potent antibacterial and antifungal activities against various pathogens, underscoring their potential in developing new antimicrobial agents (Al-Abdullah et al., 2014).
Antiviral Properties
Adamantane derivatives have also been researched for their antiviral properties. One study synthesized new adamantane compounds and tested them against the smallpox vaccine virus, revealing high anti-smallpox activity in certain derivatives (Moiseev et al., 2012).
Carbonic Anhydrase Inhibition
A specific study focused on carbonic anhydrase inhibitors using adamantyl analogues of acetazolamide. It provided insights into the binding mechanisms of hydrophobic inhibitors, which can guide the design of isoform-selective inhibitors (Avvaru et al., 2010).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[[4-ethyl-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N7O2S2/c1-3-28-16(25-27-20(28)31-11-17(29)23-19-26-24-12(2)32-19)10-22-18(30)21-7-13-4-14(8-21)6-15(5-13)9-21/h13-15H,3-11H2,1-2H3,(H,22,30)(H,23,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBVEIHVBRXGFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=NN=C(S2)C)CNC(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N7O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3-fluorophenyl)-3-methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2371716.png)


![2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide](/img/structure/B2371723.png)
![4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-2-furylmethylidene]benzenecarbohydrazide](/img/structure/B2371725.png)
![6-ethyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4(3H)-pyrimidinone](/img/structure/B2371727.png)


![N'-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenesulfonohydrazide](/img/structure/B2371730.png)
![3-[2-[(E)-2-Cyano-3-oxo-3-(propylamino)prop-1-enyl]phenoxy]propanoic acid](/img/structure/B2371733.png)

